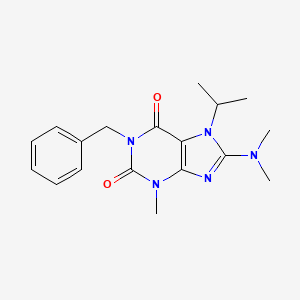
1-benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds, fundamental to the biochemistry of life
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione can be synthesized through a multi-step process:
Starting Material: : The synthesis typically begins with the appropriate purine precursor.
N-Alkylation: : Introducing the benzyl group to the purine nucleus through an N-alkylation reaction.
Dimethylation: : Incorporating the dimethylamino functionality through methylation steps.
Isopropylation: : Adding the isopropyl group to complete the molecular structure.
The reaction conditions often involve controlled temperatures, specific catalysts, and solvents that ensure the stability of intermediates and final products.
Industrial Production Methods
For large-scale production, these reactions can be optimized:
Reactor Design: : Using continuous flow reactors can enhance the efficiency and yield.
Catalyst Selection: : Employing heterogeneous catalysts that can be easily separated and reused.
Process Optimization: : Streamlining steps to minimize energy consumption and waste generation.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, such as:
Oxidation: : It can be oxidized to form different oxidized purine derivatives.
Reduction: : It can be reduced under hydrogenation conditions to remove certain functional groups.
Substitution: : Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other strong oxidizing agents.
Reduction: : Hydrogen gas with a palladium or platinum catalyst.
Substitution: : Organic halides or other electrophiles in the presence of a base.
Major Products
The major products formed depend on the reaction pathway:
Oxidized Derivatives: : Such as carboxylic acids or ketones.
Reduced Products: : Such as alkanes or amines.
Substituted Products: : Such as halogenated purines or new amide linkages.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione finds applications in various fields:
Chemistry: : As a building block for synthesizing other complex molecules.
Biology: : Investigating the interactions with biological macromolecules, like DNA and RNA.
Medicine: : Potential pharmaceutical applications, possibly in the realm of antiviral or anticancer drugs.
Industry: : Used in the design of novel materials with unique electronic or photonic properties.
Wirkmechanismus
The mechanism by which 1-benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with molecular targets:
Molecular Targets: : Enzymes involved in nucleic acid metabolism, receptors, or other signaling molecules.
Pathways: : Modulating pathways involved in cell proliferation, apoptosis, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: : A well-known purine derivative with stimulant properties.
Theophylline: : Another purine that is used to treat respiratory diseases.
Adenine: : A fundamental component of nucleic acids.
Uniqueness
There you have it! Now, what do you find particularly intriguing about this compound?
Eigenschaften
IUPAC Name |
1-benzyl-8-(dimethylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12(2)23-14-15(19-17(23)20(3)4)21(5)18(25)22(16(14)24)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMORCRQMJIWLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














